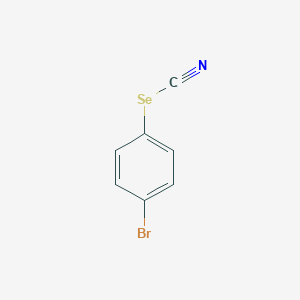
(4-Bromophenyl) selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl) selenocyanate is an organoselenium compound characterized by the presence of a bromine atom and a selenocyanate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromophenyl) selenocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromophenyl magnesium bromide with selenium dioxide, followed by treatment with cyanogen bromide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for 4-bromophenyl selenocyanate are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. Industrial production would likely involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl) selenocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form seleninic acids or selenoxides.
Reduction: Reduction reactions can yield selenides or diselenides.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Seleninic acids or selenoxides.
Reduction: Selenides or diselenides.
Substitution: Various substituted phenyl selenocyanates depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds.
Medicine: Research indicates potential use in chemoprevention and treatment of various cancers.
Industry: It may be used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 4-bromophenyl selenocyanate exerts its effects involves the interaction with cellular redox systems. The compound can modulate the activity of selenoproteins, such as glutathione peroxidases and thioredoxin reductases, which play crucial roles in maintaining cellular redox balance . This modulation can lead to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
- Benzyl selenocyanate
Uniqueness
(4-Bromophenyl) selenocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to other selenocyanate compounds, it may exhibit different pharmacokinetic properties and cellular uptake mechanisms, making it a valuable compound for specific applications in medicinal chemistry .
Properties
IUPAC Name |
(4-bromophenyl) selenocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCJLHIVFMRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Se]C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNSe |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399935 |
Source


|
| Record name | AI-942/25034323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32449-46-0 |
Source


|
| Record name | AI-942/25034323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(2-Bromo-4-chlorophenyl)ethyl]-5-methyl-2-thiophenecarbaldehyde](/img/structure/B428852.png)
![2-Methyl-2-[4-(4-pyrimidinyl)phenoxy]propanoic acid](/img/structure/B428854.png)
![2-[2-(2-Thienyl)ethyl]-3-furoic acid](/img/structure/B428856.png)
![2-Dibenzo[b,d]thien-4-ylpropanoic acid](/img/structure/B428859.png)
![2-[2-(2-Bromophenyl)vinyl]-5-chlorothiophene](/img/structure/B428861.png)
![2-(Dibenzo[b,d]thien-4-yloxy)-2-methylpropanoic acid](/img/structure/B428863.png)

![4-[(2-methylpropan-2-yl)oxy]dibenzothiophene](/img/structure/B428866.png)
![3a,9b-Dihydronaphtho[1,2-c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B428867.png)
![4,4'-Bis[2-tert-butylthiophene]](/img/structure/B428868.png)
![3,3'-bis[5-tert-butyl-2(5H)-thiophenone]](/img/structure/B428870.png)
![spiro[4,13-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),5,11-tetraene-2,1'-cyclohexane]](/img/structure/B428871.png)
![Diethyl 3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-8,8-dicarboxylate](/img/structure/B428872.png)
![3,5,9,11-tetraethyl-4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraen-7-one](/img/structure/B428874.png)
